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Compound of Interest

Compound Name:
Piperidine, 5-ethyl-2-methyl-,

trans-

CAS No.: 58310-07-9

Cat. No.: B3054121

Get Quote

Executive Summary
The precise characterization of trans-5-ethyl-2-methylpiperidine (CAS 104-89-2) presents a

unique stereochemical challenge. Unlike its aromatic precursor (5-ethyl-2-methylpyridine), this

saturated amine possesses two chiral centers at C2 and C5, leading to distinct cis and trans

diastereomers. In drug development, the trans isomer is often the thermodynamically favored

pharmacophore, yet catalytic hydrogenation frequently yields kinetic mixtures.

This guide provides a self-validating analytical workflow to:

Unambiguously assign stereochemistry using 1H NMR coupling constants (

) and NOE difference spectroscopy.

Quantify isomeric purity via high-resolution GC-MS.

Detect process-related impurities derived from the pyridine reduction pathway.
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Chemical Identity & Physicochemical Properties[1]
[2][3]

Property Specification

IUPAC Name trans-5-ethyl-2-methylpiperidine

CAS Number 104-89-2

Molecular Formula

Cngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">

H

N

Molecular Weight 127.23 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 163–165 °C (at 760 mmHg)

Density ~0.86 g/mL

Basicity (pKa) ~11.2 (Estimated for secondary amine)

Solubility
Miscible in alcohols, DCM, chloroform; slightly

soluble in water.[1][2]

Synthesis & Impurity Profiling
Understanding the synthesis is prerequisite to defining the impurity profile.[3] The compound is

typically produced via the catalytic hydrogenation of 5-ethyl-2-methylpyridine (Aldehyde

collidine).

Reaction Pathway & Impurities
The reduction destroys the aromatic system, introducing hydrogen across three double bonds.

Impurity A (Starting Material): 5-Ethyl-2-methylpyridine (Incomplete reduction).

Impurity B (Intermediate): Tetrahydropyridines (Partial reduction).
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Impurity C (Isomer):cis-5-ethyl-2-methylpiperidine (Kinetic product).

Visualization of Impurity Genesis
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Figure 1: Reaction pathway showing the origin of the critical cis-isomer impurity and partial

reduction byproducts.

Protocol A: NMR Stereochemical Assignment (The
"Gold Standard")
Objective: To definitively distinguish the trans isomer from the cis isomer. Principle: The trans-

2,5-disubstituted piperidine adopts a chair conformation where both the C2-methyl and C5-

ethyl groups can adopt equatorial positions to minimize 1,3-diaxial strain. In contrast, the cis

isomer forces one substituent into an axial position.

1H NMR Methodology
Solvent: CDCl

(Standard) or C

D

(Benzene-d6 provides superior resolution for piperidine ring protons).

Instrument: 400 MHz or higher.

Diagnostic Signals & Coupling Constants ( )
The proton at C2 (H2) and C6 (H6) are the most diagnostic.
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Feature
trans-Isomer

(Target)
cis-Isomer

(Impurity)
Mechanistic Reason

Conformation
Diequatorial

substituents
Axial/Equatorial mix

Steric energy

minimization.

H2 Proton Axial orientation Equatorial orientation

H2 is anti-periplanar

to C3-axial proton in

trans.

H2 Signal Splitting
Large Doublet of

Doublets (dd)
Multiplet / Broad

Coupling Constant (

)
10–12 Hz (Axial-Axial)

2–5 Hz (Equatorial-

Axial)

Karplus Equation:

180° dihedral angle

yields large

.

C13 Chemical Shift
Upfield shifts for

C2/C5
Downfield shifts

-gauche effect

compresses shifts in

axial conformers.

NOE Validation Protocol
If coupling constants are ambiguous due to signal overlap:

Irradiate H2 (C2-H):

Trans: NOE observed at H4/H6 axial protons. NO enhancement of C5-ethyl group (too

distant).

Cis: Strong NOE enhancement of the C5-ethyl group (spatial proximity on the same face).

Stereochemical Decision Tree
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Figure 2: Logic flow for assigning stereochemistry based on NMR observables.

Protocol B: GC-MS Purity & Isomer Ratio
Objective: Quantify the trans:cis ratio and identify volatile impurities. Method: Capillary Gas

Chromatography with Mass Spectrometry.

Chromatographic Conditions
Column: Rtx-5Amine or DB-5MS (30 m x 0.25 mm x 0.25 µm). Base-deactivated columns

are essential to prevent peak tailing of the amine.
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Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: 250 °C, Split ratio 50:1.

Oven Program:

Hold 60 °C for 2 min.

Ramp 10 °C/min to 200 °C.

Hold 5 min.

Detection: MSD (EI source, 70 eV). Scan range 35–300 amu.

Elution Order & Identification
Due to the "von Auwers rule," the cis-isomer (higher density/boiling point, more polar) typically

elutes after the trans-isomer on non-polar phases like DB-5.

Peak ID
Approx. RRT (Relative
Retention Time)

Key MS Fragments (m/z)

trans-5-Ethyl-2-

methylpiperidine
1.00

127 (M+), 112 (M-CH3), 98 (M-

C2H5)

cis-5-Ethyl-2-methylpiperidine 1.02 – 1.05
127 (M+), 112, 98 (Identical

spectrum)

5-Ethyl-2-methylpyridine ~1.10 - 1.20
121 (M+), 106, 79 (Aromatic

pattern)

Note on MS Interpretation: The cis and trans isomers have virtually identical Mass Spectra.

Chromatographic separation is required for distinction. The trans isomer is identified by its

earlier elution time and correlation with the NMR data from Protocol A.

Protocol C: HPLC for Non-Volatile Impurities
Objective: Detect polar, non-volatile degradants or salt forms. Method: Reverse-Phase Ion-

Pairing HPLC.
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Column: C18 (e.g., Zorbax Eclipse XDB), 150 x 4.6 mm, 3.5 µm.

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Formate (pH

9). High pH is preferred for better peak shape of basic amines.

Mobile Phase B: Acetonitrile.[4]

Gradient: 5% B to 90% B over 20 min.

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged

Aerosol Detector) for universal detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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